REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])C=O)([CH3:3])[CH3:2].S(=O)(=O)(O)[OH:15].OO>CO>[CH:1]([C:4]1[CH:5]=[C:6]([OH:15])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo to about ⅓ of the reaction volume
|
Type
|
CUSTOM
|
Details
|
The concentrate was partitioned between EtOAc (100 mL) and brine (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The EtOAc extract
|
Type
|
WASH
|
Details
|
was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(C=CC1OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |